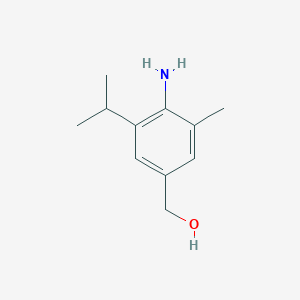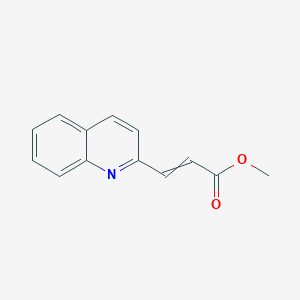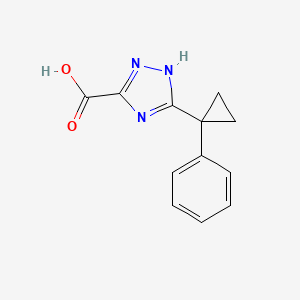
1-(Chloromethyl)-3-methyl-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzene, characterized by the presence of a chloromethyl group, a methyl group, and a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-methyl-5-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 3-methylbenzyl chloride to introduce the nitro group. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts such as zinc chloride to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Major Products:
Substitution: Products such as 1-(Hydroxymethyl)-3-methyl-5-nitrobenzene or 1-(Aminomethyl)-3-methyl-5-nitrobenzene.
Reduction: 1-(Chloromethyl)-3-methyl-5-aminobenzene.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its functional groups.
Medicine: Research into its derivatives for pharmaceutical applications, including potential antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-3-methyl-5-nitrobenzene involves its functional groups:
Chloromethyl Group: Acts as an electrophile in substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
Nitro Group: Can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-4-nitrobenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
3-Methyl-4-nitrobenzyl chloride: Similar but with the nitro group in a different position, affecting its chemical behavior.
Eigenschaften
Molekularformel |
C8H8ClNO2 |
|---|---|
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
1-(chloromethyl)-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
MTALQFYHWVCHEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)






![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
